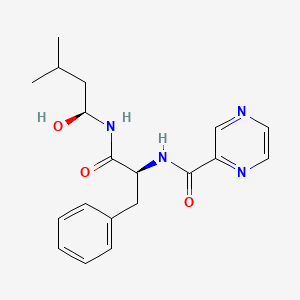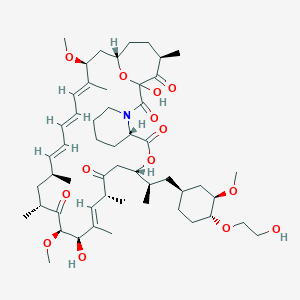
Everolimus Isomer C
概要
説明
Everolimus Isomer C is an isomer of Everolimus, a derivative of Rapamycin . It inhibits cytokine-mediated lymphocyte proliferation . Everolimus is a hydroxyethyl ether derivative of rapamycin and was designed for oral administration . It is a macrolide immunosuppressant .
Synthesis Analysis
Everolimus was synthesized from rapamycin via condensation with 2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl trifluoromethanesulfonate in the presence of an organic base .Molecular Structure Analysis
The molecular formula of Everolimus Isomer C is C53H83NO14 . Its molecular weight is 958.2 g/mol . The IUPAC name is (8S,11S,14R,15E,17R,18R,20R,22S,23E,25E,27E,29S,31S,34R)-1,17-dihydroxy-11-[(2R)-1-[(1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]propan-2-yl]-18,29-dimethoxy-14,16,20,22,28,34-hexamethyl-10,36-dioxa-3-azatricyclo[29.4.1.03,8]hexatriaconta-15,23,25,27-tetraene-2,9,13,19,35-pentone .Physical And Chemical Properties Analysis
Everolimus Isomer C has greater polarity than sirolimus . It is soluble in alcohols, acetonitrile, ethers and halogenated hydrocarbons, and practically insoluble in water and aliphatic hydrocarbons .科学的研究の応用
Immunosuppressive Agent
Everolimus is widely used as an immunosuppressive agent . It blocks growth-driven transduction signals in the T-cell response to alloantigen, acting at a later stage than the calcineurin inhibitors ciclosporin and tacrolimus . This makes it particularly useful in preventing organ rejection after transplantation .
Antiproliferative Agent
Everolimus is also employed as an antiproliferative agent . It inhibits the mammalian target of rapamycin complex 1 (mTORC1), which plays a crucial role in cell growth and proliferation . This makes it a valuable tool in the treatment of various cancers .
Treatment of Breast Cancer
Everolimus has been used in the treatment of breast cancer . However, its effectiveness in this area is still a subject of ongoing research . Efforts are being made to increase its effectiveness through the development of novel nanoformulations .
Regulation of Angiogenesis
Everolimus plays a role in the regulation of angiogenesis . By inhibiting mTORC1, it can control the production of factors that promote the formation of new blood vessels . This is particularly important in the context of cancer treatment, where the growth of new blood vessels can contribute to tumor growth and spread .
Lipid Biosynthesis
Everolimus can influence lipid biosynthesis . By inhibiting mTORC1, it can affect the synthesis of lipids within cells . This could potentially have implications for the treatment of conditions related to lipid metabolism .
Mitochondrial Biogenesis and Function
Everolimus has been found to affect mitochondrial biogenesis and function . By inhibiting mTORC1, it can influence the production and operation of mitochondria within cells . This could potentially have implications for the treatment of conditions related to mitochondrial function .
作用機序
Target of Action
Everolimus Isomer C, also known as DP7PN8Y6FC, primarily targets the mammalian target of rapamycin (mTOR) . mTOR is a serine/threonine kinase that plays a crucial role in regulating cell growth, proliferation, and survival .
Mode of Action
Everolimus acts as an mTOR inhibitor , working similarly to Rapamycin . It binds to the mTORC1 protein, thereby inhibiting the mTOR pathway . This inhibition leads to a reduction in cell proliferation, angiogenesis, and glucose uptake .
Biochemical Pathways
The mTOR pathway, which is frequently deregulated in cancer, is the primary biochemical pathway affected by Everolimus . By inhibiting mTOR, Everolimus impacts various cellular functions, including protein synthesis, regulation of angiogenesis, lipid biosynthesis, mitochondrial biogenesis and function, cell cycle, and autophagy .
Pharmacokinetics
Everolimus is rapidly absorbed after oral administration, reaching peak concentration after 1.3–1.8 hours . Steady-state is achieved within two weeks, and the pharmacokinetic characteristics are proportional to dosage . Everolimus is a substrate of CYP3A4 and P-glycoprotein (PgP), which can lead to drug-drug interactions . In patients with hepatic impairment, the apparent clearance of Everolimus is significantly lower .
Result of Action
The inhibition of mTOR by Everolimus leads to a reduction in cell proliferation, angiogenesis, and glucose uptake . This results in the prevention of T cell activation and/or proliferation, making it an effective immunosuppressant . It is used to prevent rejection of organ transplants and to treat various types of malignancies .
Action Environment
The action of Everolimus can be influenced by environmental factors such as the presence of other drugs metabolized by the CYP3A4 system . The drug efflux pump P-glycoprotein also plays a critical role in the pharmacokinetics of Everolimus . Therefore, the efficacy and stability of Everolimus can be affected by these factors.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(8S,11S,14R,15E,17R,18R,20R,22S,23E,25E,27E,29S,31S,34R)-1,17-dihydroxy-11-[(2R)-1-[(1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]propan-2-yl]-18,29-dimethoxy-14,16,20,22,28,34-hexamethyl-10,36-dioxa-3-azatricyclo[29.4.1.03,8]hexatriaconta-15,23,25,27-tetraene-2,9,13,19,35-pentone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H83NO14/c1-32-16-12-11-13-17-33(2)44(63-8)30-40-21-19-34(3)50(59)53(62,68-40)52(61)54-23-15-14-18-41(54)51(60)67-45(36(5)28-39-20-22-43(66-25-24-55)46(29-39)64-9)31-42(56)35(4)27-38(7)48(58)49(65-10)47(57)37(6)26-32/h11-13,16-17,27,32,34-37,39-41,43-46,48-49,55,58,62H,14-15,18-26,28-31H2,1-10H3/b13-11+,16-12+,33-17+,38-27+/t32-,34-,35-,36-,37-,39+,40+,41+,43-,44+,45+,46-,48-,49+,53?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USDOYNAPNXMXOE-YWBHOXRLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(C1=O)(O2)O)C(C)CC4CCC(C(C4)OC)OCCO)C)C)O)OC)C)C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2C[C@@H](/C(=C/C=C/C=C/[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(C1=O)(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)OCCO)C)/C)O)OC)C)C)/C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H83NO14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
958.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
908340-97-6 | |
| Record name | Everolimus isomer C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0908340976 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | EVEROLIMUS ISOMER C | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DP7PN8Y6FC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



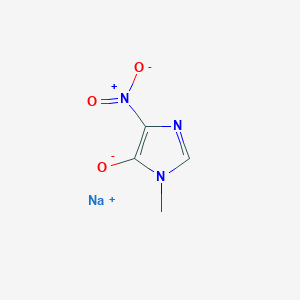
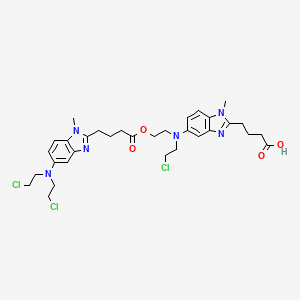
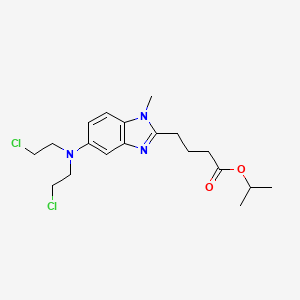

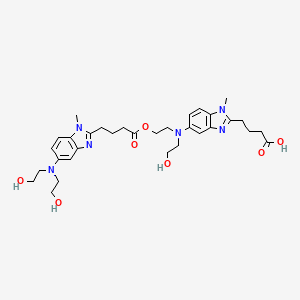
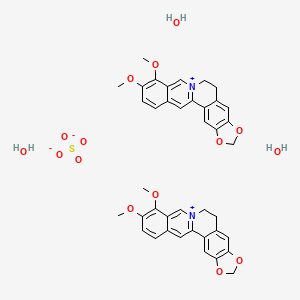
![4-[5-[2-Chloroethyl(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid](/img/structure/B601033.png)
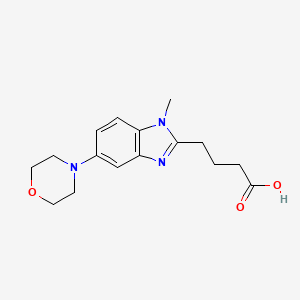
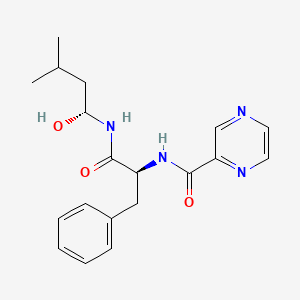


![[(1S)-3-methyl-1-[[(2R)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]boronic acid](/img/structure/B601040.png)
